- Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465

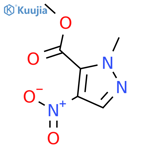

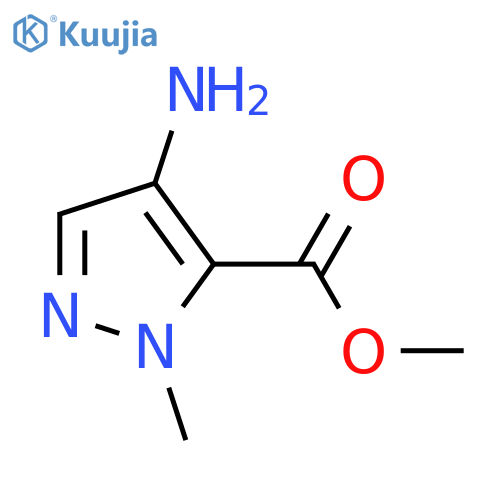

Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)

923283-54-9 structure

Nom du produit:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Numéro CAS:923283-54-9

Le MF:C6H9N3O2

Mégawatts:155.154560804367

MDL:MFCD04969992

CID:737853

PubChem ID:4715109

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester

- methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

- 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER

- methyl 4-amino-2-methylpyrazole-3-carboxylate

- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester

- Z1198164939

- DTXSID50405829

- SCHEMBL1876572

- AS-47539

- 923283-54-9

- STK301303

- AKOS000310173

- ALBB-017927

- 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride

- SY276006

- F14191

- methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate

- CS-0096248

- EN300-204808

- MFCD04969992

- DB-114750

-

- MDL: MFCD04969992

- Piscine à noyau: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3

- La clé Inchi: WMYQZQLKVASMIV-UHFFFAOYSA-N

- Sourire: O=C(C1N(C)N=CC=1N)OC

Propriétés calculées

- Qualité précise: 155.069476538g/mol

- Masse isotopique unique: 155.069476538g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 2

- Complexité: 162

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.3

- Surface topologique des pôles: 70.1Ų

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-204808-0.05g |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 0.05g |

$42.0 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-1g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 1g |

¥1350.0 | 2021-09-08 | ||

| Chemenu | CM332450-5g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95%+ | 5g |

$790 | 2023-02-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6669-1G |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 1g |

¥ 1,372.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1289200-5g |

Methyl 4-aMino-1-Methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 97% | 5g |

$600 | 2023-09-03 | |

| TRC | M328485-100mg |

Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 100mg |

$87.00 | 2023-05-17 | ||

| Chemenu | CM332450-1g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95%+ | 1g |

$329 | 2021-08-18 | |

| TRC | M328485-250mg |

Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |

923283-54-9 | 250mg |

$98.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-25g |

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 25g |

¥12250.0 | 2021-09-08 | ||

| Enamine | EN300-204808-0.1g |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

923283-54-9 | 95% | 0.1g |

$62.0 | 2023-07-10 |

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 2 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 15 psi, rt

Référence

- Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Référence

- 8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Iron , Calcium chloride Solvents: Ethanol , Water ; 3 h, 60 °C; 60 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt

Référence

- Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391

Méthode de production 5

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 25 °C

Référence

- 5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Référence

- Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Référence

- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 40 psi, rt

Référence

- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Méthode de production 9

Conditions de réaction

Référence

- Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same, United States, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 5 h, 30 psi, rt

Référence

- Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ; 3 h, 25 °C

Référence

- Preparation of tankyrase inhibitor for treating cancer, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Référence

- Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 40 atm, rt

Référence

- Preparation of acylaminopyrazoles for preventing or treating ischemic diseases, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 Pa, rt

Référence

- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 6 h, rt

Référence

- Preparation of pyrimidine derivatives as TGR5 agonists, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 55 psi, rt

Référence

- Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 30 psi, rt

Référence

- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; 30 min, rt; 3 h, 50 °C; overnight, rt

Référence

- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid, Tetrahedron Letters, 2009, 50(22), 2624-2627

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Littérature connexe

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

3. Book reviews

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

Classification associée

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques azoles Acides carboxyliques pyrazoliques et leurs dérivés

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques azoles pyrazoles Acides carboxyliques pyrazoliques et leurs dérivés

923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate) Produits connexes

- 54631-82-2((2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 671199-20-5(N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide)

- 1361882-87-2(Ethyl 2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine-4-acetate)

- 1368194-38-0(1H-Pyrazole-5-carboxaldehyde, 4-hydroxy-1-methyl-)

- 922091-75-6(4-(2-{1-(4-chlorophenyl)methyl-1H-indol-3-yl}acetamido)benzamide)

- 1361579-84-1(2-(2,3,5-Trichlorophenyl)pyridine-3-acetonitrile)

- 1870347-76-4(1-(3-Methoxy-4-nitrophenyl)cyclobutan-1-amine)

- 2228701-71-9(4-(1-ethyl-1H-pyrazol-3-yl)butanal)

- 2172168-71-5(1-butyl-4-(chloromethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:923283-54-9)methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

Pureté:99%/99%

Quantité:5g/25g

Prix ($):183.0/640.0